molecular formula C15H14N4O3S B5603193 4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Cat. No.: B5603193
M. Wt: 330.4 g/mol
InChI Key: KFYSXAOZGCZKFZ-CXUHLZMHSA-N
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Description

4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C15H14N4O3S and a molecular weight of 330.368 g/mol . This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or furyl groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can be compared with other similar compounds, such as:

  • 4-((3,4-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((2,4-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

These compounds share similar structural features but differ in the position of the methoxy groups on the benzylidene ring. The uniqueness of this compound lies in its specific substitution pattern, which may influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-20-11-5-6-12(21-2)10(8-11)9-16-19-14(17-18-15(19)23)13-4-3-7-22-13/h3-9H,1-2H3,(H,18,23)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSXAOZGCZKFZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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